Benzo[d]thiazol-2-yl(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone

Medicinal Chemistry Structure–Activity Relationship Benzothiazole-Piperidine Hybrids

This compound fills a specific SAR vector at the piperidine 4-position of benzothiazole–piperidine pharmacophores. The 6-methylpyridin-2-yloxy group introduces a hydrogen-bond-accepting pyridine nitrogen and modest steric bulk, profoundly differing from sulfonyl or unsubstituted phenyl ether analogs—where potency shifts >1,000-fold are documented. Three orthogonal handles (benzothiazole, piperidine N, pyridine ring) enable late-stage diversification. For matrix library SAR, pair with pyrazinyloxy, phenylsulfonyl, and unsubstituted piperidine analogs to construct comparative heatmaps.

Molecular Formula C19H19N3O2S
Molecular Weight 353.44
CAS No. 1797267-18-5
Cat. No. B2601938
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzo[d]thiazol-2-yl(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone
CAS1797267-18-5
Molecular FormulaC19H19N3O2S
Molecular Weight353.44
Structural Identifiers
SMILESCC1=NC(=CC=C1)OC2CCN(CC2)C(=O)C3=NC4=CC=CC=C4S3
InChIInChI=1S/C19H19N3O2S/c1-13-5-4-8-17(20-13)24-14-9-11-22(12-10-14)19(23)18-21-15-6-2-3-7-16(15)25-18/h2-8,14H,9-12H2,1H3
InChIKeyHDLRTEITGMEAMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Benzo[d]thiazol-2-yl(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone (CAS 1797267-18-5): Structural Identity and Class Positioning for Research Procurement


Benzo[d]thiazol-2-yl(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone (CAS 1797267-18-5) is a synthetic small molecule (molecular formula C19H19N3O2S, molecular weight 353.44 g/mol) comprising a benzothiazole core linked via a methanone bridge to a piperidine ring, which is further substituted at the 4-position with a 6-methylpyridin-2-yloxy ether group . This compound belongs to the broad class of benzothiazole–piperidine hybrids, a scaffold family with demonstrated pharmacological relevance across anticancer, antimicrobial, anti-inflammatory, and CNS-targeted indications . It is currently available as a research-grade chemical from multiple suppliers, primarily positioned as a building block or tool compound for medicinal chemistry and chemical biology investigations .

Why Generic Substitution of Benzo[d]thiazol-2-yl(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone Is Not Supported by Evidence


Benzothiazole–piperidine derivatives are highly sensitive to even modest structural modifications. Published structure–activity relationship (SAR) studies have demonstrated that the nature of the substituent at the piperidine 4-position, the heteroaryl group attached via the linker, and the position of benzothiazole ring fusion all profoundly affect potency, selectivity, and target engagement . Replacement of the 6-methylpyridin-2-yloxy ether with a pyrazinyloxy, phenylsulfonyl, or benzothiazolyloxy group produces compounds with fundamentally different hydrogen-bonding capacity, lipophilicity, and three-dimensional conformation, each potentially addressing distinct biological targets or exhibiting altered ADMET profiles . Consequently, treating in-class benzothiazole–piperidine compounds as interchangeable procurement items risks obtaining a molecule with divergent binding properties, physicochemical behaviour, and experimental reproducibility relative to published protocols, even when CAS numbers differ by a single digit.

Quantitative Differentiation Evidence for Benzo[d]thiazol-2-yl(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone Versus Closest Analogs


Structural Differentiation: Unique 6-Methylpyridin-2-yloxy Ether Motif Confers Distinct Pharmacophoric Features vs. Sulfonyl and Other Heteroaryl Ether Analogs

The target compound is distinguished from its closest structural analogs by the presence of a 6-methylpyridin-2-yloxy ether at the piperidine 4-position. In the benzothiazole–piperidine FAAH inhibitor series, sulfonyl-linked analogs (e.g., benzo[d]thiazol-2-yl(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)methanone) achieved IC50 values as low as 1.70 nM against FAAH, while ether-linked analogs in related chemotypes have shown different target selectivity profiles . The 6-methyl substitution on the pyridine ring introduces steric and electronic modulation not present in unsubstituted pyridyloxy or pyrazinyloxy analogs . Furthermore, the benzothiazol-2-yl (rather than 6-yl) attachment to the carbonyl differentiates this compound from its regioisomer, benzo[d]thiazol-6-yl(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone, where the altered attachment point changes the spatial orientation of the benzothiazole ring relative to the piperidine core, a factor known to affect target binding in benzothiazole-based kinase inhibitors .

Medicinal Chemistry Structure–Activity Relationship Benzothiazole-Piperidine Hybrids

Molecular Weight and Physicochemical Differentiation: Lower MW Favors Ligand Efficiency vs. Bis-Benzothiazole and Sulfonyl-Linked Analogs

The target compound (MW 353.44) possesses a lower molecular weight than the bis-benzothiazole analog benzo[d]thiazol-2-yl(4-(benzo[d]thiazol-2-yloxy)piperidin-1-yl)methanone (MW 395.5) and the sulfonyl-linked analog (MW ~418) . Lower molecular weight, all else being equal, is associated with improved ligand efficiency metrics (LE = 1.4 × pIC50 / heavy atom count) and more favorable compliance with Lipinski's rule of five, a consideration relevant for hit-to-lead and lead optimization campaigns . The 6-methylpyridin-2-yloxy substituent also introduces a basic pyridine nitrogen (predicted pKa ~5–6 for the conjugate acid), distinct from the neutral pyrazine in the pyrazinyloxy analog (pKa ~0.6–1.0) or the electron-withdrawing sulfonyl group, offering differential protonation states at physiological pH that affect solubility and membrane permeability .

Drug Discovery Ligand Efficiency Physicochemical Properties

Class-Level Biological Activity: Benzothiazole–Piperidine Scaffold Demonstrates Multi-Target Pharmacological Potential Across Kinase, FAAH, and Antimicrobial Assays

While direct bioactivity data for the specific target compound (CAS 1797267-18-5) are absent from the peer-reviewed literature, the benzothiazole–piperidine scaffold class has demonstrated quantifiable activity across multiple therapeutic target families. In kinase inhibition assays, benzothiazolyl piperidine-3-carboxamide derivatives achieved CDK2 IC50 values of 0.026–0.338 µM, outperforming the reference compound SNS-032 (IC50 0.052 µM against CDK2) . Against Mycobacterium tuberculosis H37Rv, benzothiazol-2-yl(piperazin-1-yl)methanones exhibited MIC values in the low micromolar range (1–10 µM), with the 5-trifluoromethyl derivatives emerging as the most potent hits (MIC 2.35–7.94 µM) and demonstrating low cytotoxicity (less than 50% inhibition at 50 µg/mL) . In the FAAH inhibitor chemotype, benzothiazole–piperidine sulfonyl analogs reached IC50 values as low as 1.70 nM . These class-level data establish the benzothiazole–piperidine scaffold as a privileged chemotype, and the target compound—with its distinct 6-methylpyridin-2-yloxy substitution—represents an underexplored vector within this pharmacophore space.

Kinase Inhibition Anticancer Antimicrobial Benzothiazole Pharmacology

Synthetic Tractability: Modular Architecture Enables Divergent Derivatization at Three Distinct Positions vs. Linear Scaffold Analogs

The target compound's modular architecture—comprising a benzothiazole-2-carbonyl group, a piperidine ring, and a 6-methylpyridin-2-yloxy substituent—offers three chemically distinct derivatization handles: (i) electrophilic aromatic substitution or cross-coupling at the benzothiazole ring, (ii) N-alkylation or acylation after amide reduction at the piperidine nitrogen, and (iii) pyridine-directed C–H functionalization or metal-catalyzed coupling at the 6-methylpyridine moiety . This contrasts with the simpler analog benzo[d]thiazol-2-yl(piperidin-1-yl)methanone (CAS 41039-03-6, MW 246.33), which lacks the pyridyloxy substituent and consequently offers fewer vectors for diversity-oriented synthesis . Published synthetic routes for related benzothiazole–piperidine hybrids typically employ coupling of substituted 2-aminobenzothiazoles with activated piperidine intermediates, followed by SNAr or Mitsunobu etherification to install the heteroaryloxy group , a convergent strategy applicable to analog library generation from the target compound as a late-stage intermediate.

Synthetic Chemistry Building Block Medicinal Chemistry Parallel Synthesis

Absence of Public Bioactivity Data: Critical Gap Requiring De Novo Characterization Before Cross-Study Comparisons

A comprehensive search of PubMed, PubChem, ChEMBL, BindingDB, ChemSpider, and patent databases (searched through April 2026) yielded no primary research articles, no registered bioassay results, and no patent claims specifically describing the synthesis, biological evaluation, or pharmacological characterization of benzo[d]thiazol-2-yl(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone (CAS 1797267-18-5). This compound is not indexed in PubChem, ChEMBL, or the RCSB Protein Data Bank . The only publicly available information consists of vendor catalog entries providing molecular formula (C19H19N3O2S), molecular weight (353.44), and IUPAC nomenclature . In contrast, structurally related benzothiazole–piperidine compounds such as the FAAH inhibitor chemotype (e.g., compound 16j, IC50 1.70 nM) and the anti-mycobacterial benzo[d]thiazol-2-yl(piperazin-1-yl)methanone series are supported by full SAR datasets, crystallographic data, and in vivo pharmacokinetic profiles . This evidence gap means that any claim about this compound's potency, selectivity, or therapeutic potential relative to analogs must be treated as entirely unvalidated until de novo experimental data are generated.

Data Gap Analysis Procurement Due Diligence Research Chemical

Evidence-Based Research Application Scenarios for Benzo[d]thiazol-2-yl(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone (CAS 1797267-18-5)


Exploratory Kinase or FAAH Inhibitor SAR Campaigns Targeting the Piperidine 4-Position Ether Vector

For medicinal chemistry teams investigating structure–activity relationships at the piperidine 4-position of benzothiazole–piperidine pharmacophores, this compound serves as a distinct vector point. The 6-methylpyridin-2-yloxy group introduces a hydrogen-bond-accepting pyridine nitrogen and a sterically modest methyl substituent, differentiating it from sulfonyl (strongly electron-withdrawing) and unsubstituted phenyl ether analogs . Published SAR for the FAAH inhibitor series demonstrates that the piperidine 4-substituent identity directly modulates potency by over 1,000-fold (IC50 range: 1.7 nM to >10 µM), validating the importance of systematic exploration at this position . Users should procure this compound as part of a matrix library alongside the pyrazinyloxy, phenylsulfonyl, and unsubstituted piperidine analogs to construct comparative SAR heatmaps.

Building Block for Diversity-Oriented Synthesis of Benzothiazole-Focused Compound Libraries

The compound's three orthogonal derivatization handles make it suitable as a late-stage diversification intermediate in library synthesis. Published synthetic methodology supports further functionalization via Pd-catalyzed cross-coupling at the benzothiazole ring, reductive amination or acylation at the piperidine nitrogen (after amide reduction), and C–H activation or nucleophilic aromatic substitution at the 6-methylpyridine ring . This modularity is not available from the simpler benzo[d]thiazol-2-yl(piperidin-1-yl)methanone (CAS 41039-03-6), which lacks the pyridyloxy handle entirely . Procurement for library synthesis is most cost-effective when the compound is ordered in multi-gram quantities as a single batch to ensure consistent purity across the derivatization campaign.

Chemical Probe Development for Target Deconvolution in Phenotypic Screening Hits

When a phenotypic screen yields a hit containing a benzothiazole–piperidine core, the 6-methylpyridin-2-yloxy-substituted analog can serve as a tool compound to probe the structure–activity landscape without committing to full custom synthesis . The distinct physicochemical profile (predicted logP ~3.0–3.5, moderate basicity of the pyridine nitrogen) makes this compound suitable for cellular assays where membrane permeability is required but excessive lipophilicity must be avoided to minimize non-specific binding . Researchers should pair procurement with a suite of close analogs (pyrazinyloxy, benzothiazolyloxy, and sulfonyl variants) to rapidly assess whether the 6-methylpyridin-2-yloxy motif confers selectivity or potency advantages in their specific assay system.

Anti-Mycobacterial or Antimicrobial Screening as Part of a Scaffold-Hopping Strategy

The benzothiazole–piperidine scaffold class has validated anti-mycobacterial activity, with MIC values in the 1–10 µM range against M. tuberculosis H37Rv demonstrated for the closely related piperazine analogs . The target compound, featuring a piperidine (rather than piperazine) core and a 6-methylpyridin-2-yloxy ether substituent, represents a scaffold-hopping opportunity to explore whether the piperidine ether topology retains or improves upon the anti-mycobacterial potency while potentially altering the cytochrome P450 liability associated with the piperazine nitrogen . Procurement for antimicrobial screening should be accompanied by MIC determination against a panel of Gram-positive and Gram-negative bacteria, as well as cytotoxicity assessment in mammalian cell lines (e.g., RAW 264.7 or HepG2) to establish a preliminary therapeutic index.

Quote Request

Request a Quote for Benzo[d]thiazol-2-yl(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.